molecular formula C4H2BrF3N2S B6315524 4-Bromo-5-(trifluoromethyl)thiazol-2-amine CAS No. 1453170-58-5

4-Bromo-5-(trifluoromethyl)thiazol-2-amine

Cat. No. B6315524
M. Wt: 247.04 g/mol
InChI Key: BDILASCZMQCAFC-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)thiazol-2-amine is a chemical compound with the molecular weight of 247.04 . It is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring, a five-membered ring with two heteroatoms (one sulfur atom and one nitrogen atom) .


Synthesis Analysis

The synthesis of thiazol-2-amine derivatives, including 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, has been reported in several studies . One common method involves the Mannich reaction with secondary amines . Another method employs the Gabriel synthesis using the Lawesson reagent .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-(trifluoromethyl)thiazol-2-amine is represented by the InChI code 1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10) . This indicates that the compound contains one bromine atom, three fluorine atoms, two nitrogen atoms, one sulfur atom, and four carbon atoms .

Scientific Research Applications

Synthesis and Development of Biological Scaffolds

4-Bromo-5-(trifluoromethyl)thiazol-2-amine is utilized in the synthesis of various biologically significant scaffolds. For instance, a method for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are of biological interest, employs a process involving primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone (Dalmal et al., 2014).

Use in Drug Discovery Programs

Compounds derived from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine show potential in drug discovery. A synthetic protocol developed for 1,3-dibromo-1,1-difluoro-2-propanone, for instance, has applications in creating thiazoles, which are promising candidates in drug discovery (Colella et al., 2018).

Development of Antimicrobial Agents

New series of thiazole derivatives, synthesized from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, demonstrate notable antimicrobial activities. These derivatives have shown promise in combating various bacterial and fungal species (Althagafi et al., 2019).

Potential in Antitumor and Antioxidant Activities

Compounds containing the imidazo(2,1-b)thiazole moiety, derived from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, exhibit significant antitumor and antioxidant activities. These derivatives are synthesized under Mannich conditions and show potential in cancer treatments (Hussein & Al-lami, 2022).

Application in Corrosion Inhibition Studies

Some derivatives of 4-Bromo-5-(trifluoromethyl)thiazol-2-amine have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest that these derivatives could be effective in preventing corrosion of iron, an important consideration in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDILASCZMQCAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(trifluoromethyl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y He, DM Whitehead, E Briard, S Numao, L Mu… - …, 2020 - Wiley Online Library
We describe here our efforts to develop a PET tracer for imaging GluN2A‐containing NMDA receptors, based on a 5H‐thiazolo[3,2‐α]pyrimidin‐5‐one scaffold. The metabolic stability …
M Volgraf, BD Sellers, Y Jiang, G Wu… - Journal of medicinal …, 2016 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is a Na + and Ca 2+ permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. NMDARs are …
Number of citations: 94 pubs.acs.org

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